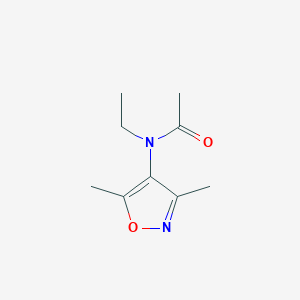![molecular formula C12H14BrNO3 B12581380 (4R)-2-[(4-Bromophenyl)methyl]-4-hydroxy-L-proline CAS No. 634615-76-2](/img/structure/B12581380.png)
(4R)-2-[(4-Bromophenyl)methyl]-4-hydroxy-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-2-[(4-Bromophenyl)methyl]-4-hydroxy-L-proline is a chiral compound with significant potential in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-[(4-Bromophenyl)methyl]-4-hydroxy-L-proline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzyl bromide and L-proline.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction between 4-bromobenzyl bromide and L-proline.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-2-[(4-Bromophenyl)methyl]-4-hydroxy-L-proline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom may result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(4R)-2-[(4-Bromophenyl)methyl]-4-hydroxy-L-proline has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study enzyme-substrate interactions due to its chiral nature.
Industry: It can be used in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (4R)-2-[(4-Bromophenyl)methyl]-4-hydroxy-L-proline involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the proline derivative can interact with active sites or allosteric sites of enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also contains a bromophenyl group and has shown antimicrobial and anticancer activities.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another compound with a bromophenyl group, used in various medicinal applications.
Uniqueness
(4R)-2-[(4-Bromophenyl)methyl]-4-hydroxy-L-proline is unique due to its chiral nature and the presence of both a bromophenyl group and a proline derivative. This combination of structural features makes it a versatile compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
634615-76-2 |
|---|---|
Molekularformel |
C12H14BrNO3 |
Molekulargewicht |
300.15 g/mol |
IUPAC-Name |
(2S,4R)-2-[(4-bromophenyl)methyl]-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14BrNO3/c13-9-3-1-8(2-4-9)5-12(11(16)17)6-10(15)7-14-12/h1-4,10,14-15H,5-7H2,(H,16,17)/t10-,12+/m1/s1 |
InChI-Schlüssel |
VMYWEQFJZCICDA-PWSUYJOCSA-N |
Isomerische SMILES |
C1[C@H](CN[C@]1(CC2=CC=C(C=C2)Br)C(=O)O)O |
Kanonische SMILES |
C1C(CNC1(CC2=CC=C(C=C2)Br)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl-](/img/structure/B12581301.png)
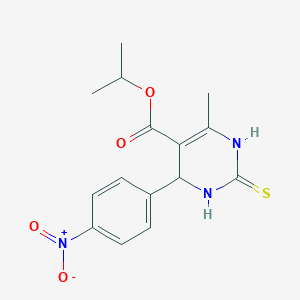
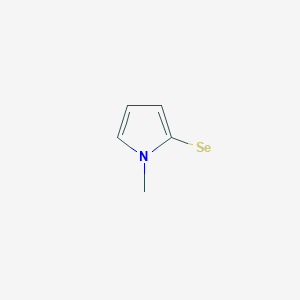
![N-[3-Iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12581320.png)
![N-{5-[(E)-(4-Chlorophenyl)diazenyl]quinolin-8-yl}benzenesulfonamide](/img/structure/B12581326.png)
![Methyl 2-[(acetyloxy)(cyclohexyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B12581329.png)
![5-Methyl-2-[(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl]phenol](/img/structure/B12581336.png)
![5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine](/img/structure/B12581341.png)
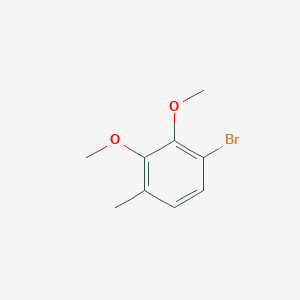
![[1]Benzofuro[3,2-f][1,3]benzothiazole](/img/structure/B12581359.png)
![Ethanaminium, N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-, bromide](/img/structure/B12581362.png)
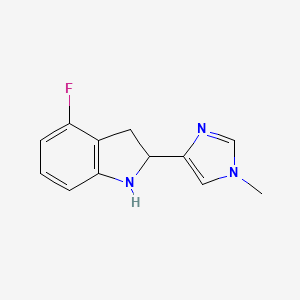
![2-Nonyn-1-one, 1-[4-(1-octynyl)phenyl]-](/img/structure/B12581386.png)
